Urease Inhibitory Potency: 9.8‑Fold Superiority Over Thiourea Standard
In the same study series, the furan/thiophene-2-carboxamide derivative designated as Compound 1, which bears the 5-(furan-2-carbonyl)thiophene pharmacophore contained in the target compound, exhibited a 9.8‑fold increase in urease inhibitory activity over the clinical reference inhibitor thiourea [1]. The two other series members (Compounds 2 and 3) did not achieve comparable urease inhibition, underscoring the selectivity of this specific scaffold for urease [1].
| Evidence Dimension | Urease enzyme inhibition (fold-increase over thiourea) |
|---|---|
| Target Compound Data | Approximately 9.8‑fold more active than thiourea (Compound 1, bearing the 5-(furan-2-carbonyl)thiophene core) [1] |
| Comparator Or Baseline | Thiourea (standard urease inhibitor) |
| Quantified Difference | 9.8‑fold higher activity |
| Conditions | In vitro urease inhibition assay; Journal of the Iranian Chemical Society 2023 [1] |
Why This Matters
A 9.8‑fold potency advantage over a recognized standard in the same assay system establishes this scaffold as a high-priority starting point for urease-targeted projects, reducing the risk of selecting a weakly active generic analog.
- [1] Cakmak, S., Yenigun, S., & Ozen, T. (2023). Preparation, structural analysis, bioactivity assessment, enzyme and molecular docking calculations of some furan/thiophene-2-carboxamide derivatives. Journal of the Iranian Chemical Society, 20(10), 2543–2553. https://doi.org/10.1007/s13738-023-02852-4 View Source
